Product packaging for PKI-166 hydrochloride(Cat. No.:)

PKI-166 hydrochloride

Katalognummer: B3014393
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: ZPTWAAIZEGWMGX-BTQNPOSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of Receptor Tyrosine Kinase (RTK) Signaling in Biological Processes

Role of Epidermal Growth Factor Receptor (EGFR) Family Kinases (HER1, HER2) in Cellular Physiology

The Epidermal Growth Factor Receptor (EGFR) family, also known as the ErbB family, consists of four members: EGFR (HER1/ErbB1), HER2 (ErbB2/Neu), HER3 (ErbB3), and HER4 (ErbB4). nih.govfrontiersin.org These receptors are crucial regulators of normal development and tissue homeostasis. frontiersin.org

EGFR (HER1): As the prototypical member of the family, EGFR is activated by several ligands, including EGF and transforming growth factor-α (TGF-α). physiology.orgphysiology.org It is widely expressed in various organs and is essential for processes like cell proliferation, survival, and differentiation. physiology.orgphysiology.org For instance, in the skin, EGFR signaling is critical for growth and maintenance. physiology.org

HER2 (ErbB2): Unlike other family members, HER2 does not have a known high-affinity ligand. bio-rad.com Instead, it acts as the preferred heterodimerization partner for other EGFR family members, amplifying their signaling capacity. bio-rad.comaacrjournals.org The formation of HER2-containing heterodimers leads to potent and sustained downstream signaling.

The coordinated action of HER1 and HER2, through both homodimerization and heterodimerization, is vital for the physiological functioning of numerous tissues, including the cardiovascular and nervous systems. frontiersin.orgnih.gov

Aberrant RTK Activation in Disease Pathogenesis

Given their central role in controlling fundamental cellular processes, it is not surprising that dysregulation of RTK signaling is a common feature in many human diseases, particularly cancer. nih.govencyclopedia.pub Aberrant activation can occur through several mechanisms, including:

Gene Mutations: Mutations in RTK genes can lead to receptors that are constitutively active, meaning they are "switched on" even in the absence of a ligand. nih.gov

Gene Amplification and Overexpression: An increased number of copies of an RTK gene can lead to an overabundance of the receptor protein on the cell surface, resulting in an exaggerated response to normal levels of ligand. cusabio.comencyclopedia.pub This is a common finding for HER1 and HER2 in various cancers, including breast, lung, and prostate cancer, and is often associated with more aggressive disease. cusabio.comnih.gov

Autocrine Activation: Some cancer cells produce their own growth factors that can then bind to and activate the RTKs on their own surface, creating a self-perpetuating loop of growth signals. encyclopedia.pub

This uncontrolled signaling drives the hallmark behaviors of cancer cells, such as relentless proliferation, evasion of cell death (apoptosis), and the ability to invade surrounding tissues and metastasize to distant organs. cusabio.comnih.gov

Historical Context of Small Molecule Tyrosine Kinase Inhibitors (TKIs)

The discovery that protein kinases are key players in cellular signaling and can be dysregulated in diseases like cancer paved the way for the development of a new class of targeted therapies: kinase inhibitors. researchgate.net The first description of compounds that could inhibit the catalytic activity of EGFR was in 1988, coining the term "tyrphostins" (tyrosine phosphorylation inhibitors). wikipedia.org

A major breakthrough in the field came with the development of imatinib (B729), a TKI that targets the Bcr-Abl kinase, the causative agent in chronic myelogenous leukemia (CML). scielo.br The remarkable success of imatinib, approved in 2001, validated the concept of targeting specific kinases for cancer therapy and spurred the development of numerous other TKIs. scielo.bracs.org

These small molecule inhibitors typically work by competing with adenosine (B11128) triphosphate (ATP), the energy currency of the cell, for binding to the kinase's active site. wikipedia.org By occupying this site, TKIs prevent the transfer of a phosphate (B84403) group to the target protein, thereby blocking the downstream signaling cascade. wikipedia.org

Evolution of EGFR-Targeted Therapies

The overexpression of EGFR in a significant percentage of non-small cell lung cancer (NSCLC) cases made it an attractive therapeutic target. ncoda.org The early 2000s saw the development of the first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib. ncoda.org These drugs were particularly effective in patients whose tumors harbored specific activating mutations in the EGFR gene. ncoda.orgonclive.com

However, the initial success was often followed by the development of resistance, frequently due to a secondary mutation in the EGFR gene known as T790M. cancernetwork.com This led to the development of second- and third-generation EGFR TKIs designed to overcome these resistance mechanisms. scielo.brcancernetwork.com The evolution of these therapies represents a move towards more personalized medicine, where treatment is tailored to the specific molecular characteristics of a patient's tumor. amegroups.orgonclive.com

The development of EGFR-targeted therapies has followed two main strategies: monoclonal antibodies that target the extracellular domain of the receptor and small molecule TKIs that inhibit the intracellular kinase domain. frontiersin.org PKI-166 falls into the latter category, representing an early effort in the development of dual HER1/HER2 inhibitors. nih.govaacrjournals.org

Identification and Classification of PKI-166 as a Pyrrolo-Pyrimidine Derivative

PKI-166 is a small molecule compound that belongs to the chemical class of pyrrolo[2,3-d]pyrimidines. nih.govsmolecule.com This structural classification is based on its core chemical scaffold. It was developed by Novartis as a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. nih.govspringer.com

Research has shown that PKI-166 acts as a dual inhibitor, targeting both HER1 (EGFR) and HER2 (ErbB2) kinases. nih.govnih.gov Its mechanism of action is the reversible inhibition of the tyrosine kinase activity of these receptors, which in turn blocks the signaling pathways that lead to tumor growth and metastasis. semanticscholar.orgkarger.com Preclinical studies demonstrated its ability to potently inhibit EGF-mediated signaling in cells and to show antitumor activity in various cancer models. nih.gov

The inhibitory concentration (IC50) of PKI-166 for EGFR kinase has been reported to be as low as 0.7 nM, indicating high potency. karger.commedchemexpress.comrndsystems.com It also exhibits significant selectivity for EGFR over a panel of serine/threonine kinases. rndsystems.com

Table 1: Key Characteristics of PKI-166

Characteristic Description
Chemical Class Pyrrolo-pyrimidine derivative nih.govsmolecule.com
Mechanism of Action Reversible inhibitor of HER1 (EGFR) and HER2 tyrosine kinases semanticscholar.orgkarger.com
Primary Target Epidermal Growth Factor Receptor (EGFR) kinase medchemexpress.comrndsystems.com
Potency (IC50 for EGFR) 0.7 nM karger.commedchemexpress.comrndsystems.com
Developer Novartis springer.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClN4O B3014393 PKI-166 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTWAAIZEGWMGX-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Pki 166

Direct Kinase Inhibition Profile

The primary mechanism of PKI-166 is the direct inhibition of enzyme activity. This is achieved through a competitive binding process at the active site of specific kinases, preventing the phosphorylation events that are critical for signal propagation.

PKI-166 acts as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). caymanchem.comcaymanchem.com It directly competes with adenosine (B11128) triphosphate (ATP) for binding to the intracellular tyrosine kinase (TK) domain of the receptor. cancernetwork.com By occupying the ATP-binding site, PKI-166 effectively blocks the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways. cancernetwork.comkarger.com This inhibition of the EGFR kinase domain has been demonstrated to be highly potent, with studies reporting an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—as low as 0.7 nM. rndsystems.comncats.iomedchemexpress.com In cellular models, PKI-166 has been shown to prevent the phosphorylation of EGFR induced by epidermal growth factor (EGF) in a dose-dependent manner. caymanchem.comcaymanchem.com

While a potent EGFR inhibitor, PKI-166 also exhibits activity against a spectrum of other kinases, defining its profile as a multi-targeted inhibitor. Its selectivity is a key characteristic, showing high potency for certain tyrosine kinases while having significantly less effect on others, particularly serine/threonine kinases.

PKI-166 is characterized as a dual inhibitor, targeting not only EGFR (also known as HER1 or ErbB1) but also another member of the same family, HER2/neu (ErbB2). nih.govkarger.comnih.gov This dual specificity allows it to block signaling from both homodimers and heterodimers of these receptors. nih.gov Research in human prostate cancer cells demonstrated a dose-dependent inhibition of both ErbB1 and ErbB2 receptor autophosphorylation. aacrjournals.org However, the inhibition is differential, with estimated IC₅₀ values of 0.5 μM for ErbB1 and 5 μM for ErbB2 in those specific cell lines, indicating a higher potency for EGFR/ErbB1 over HER2/ErbB2. aacrjournals.org This dual inhibitory action has also been confirmed in breast cancer cells, where PKI-166 was shown to inhibit the phosphorylation of both HER2 and EGFR. researchgate.net

A notable feature of PKI-166's selectivity is its significantly lower potency against serine/threonine kinases compared to its primary tyrosine kinase targets. caymanchem.comaacrjournals.org It displays a high degree of selectivity for the EGFR intracellular kinase domain, with reports suggesting it is over 3000-fold more selective against EGFR than for a panel of serine/threonine kinases. rndsystems.comtargetmol.com For instance, the IC₅₀ values for the serine/threonine kinases PKCα and Cdc2/cyclin B are reported to be greater than 100 µM and 78 µM, respectively, which are substantially higher than the nanomolar inhibition observed for EGFR. caymanchem.comcaymanchem.com

Beyond the EGFR family, PKI-166 inhibits a range of other non-receptor and receptor tyrosine kinases, though generally with lower potency than for EGFR. caymanchem.comcaymanchem.com It has been shown to inhibit members of the Src family, such as c-Src, as well as c-Abl. caymanchem.comcaymanchem.com Furthermore, it targets key receptors involved in angiogenesis, including the Vascular Endothelial Growth Factor Receptors VEGFR2 (also known as KDR) and FLT1. caymanchem.comcaymanchem.com The receptor tyrosine kinase c-Kit is also a target of PKI-166. caymanchem.comcaymanchem.com In contrast, its activity against other tyrosine kinases like FLK, c-Met, and Tek is weak, with IC₅₀ values exceeding 1 µM. caymanchem.comcaymanchem.com

Inhibitory Activity of PKI-166 Against Various Kinases
Kinase TargetKinase FamilyIC₅₀ (µM)Reference
EGFR (ErbB1)Tyrosine Kinase0.0007 caymanchem.comcaymanchem.com
c-AblTyrosine Kinase0.028 caymanchem.comcaymanchem.com
c-SrcTyrosine Kinase0.103 caymanchem.comcaymanchem.com
VEGFR2/KDRTyrosine Kinase0.327 caymanchem.comcaymanchem.com
ErbB2 (HER2)Tyrosine Kinase5.0 aacrjournals.org
FLT1Tyrosine Kinase0.962 caymanchem.comcaymanchem.com
c-KitTyrosine Kinase2.21 caymanchem.comcaymanchem.com
Cdc2/cyclin BSerine/Threonine Kinase78 caymanchem.comcaymanchem.com
PKCαSerine/Threonine Kinase>100 caymanchem.comcaymanchem.com
FLK, c-Met, TekTyrosine Kinase>1 caymanchem.comcaymanchem.com

Specificity and Selectivity Spectrum

Selectivity against Serine/Threonine Kinases

Downstream Signal Transduction Pathway Modulation

The direct inhibition of EGFR and related kinases by PKI-166 leads to the interruption of multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The binding of growth factors to EGFR normally activates intracellular pathways such as the Ras/MAPK and PI3K/Akt pathways. karger.comaacrjournals.org

By blocking the initial receptor phosphorylation, PKI-166 effectively inhibits the activation of these subsequent pathways. Research has shown that PKI-166 treatment inhibits growth factor-induced phosphorylation of key downstream signaling proteins, including Akt, Mitogen-Activated Protein Kinase (MAPK), and Jun amino-terminal kinase (JNK). nih.gov In A431 epidermoid carcinoma cells, PKI-166 completely blocked both basal and EGF-stimulated activation of ERK1/2, which are central components of the MAPK pathway. aacrjournals.org This inhibition of proliferation is associated with the redox regulation of the EGFR, Akt/PI3K, and MAPK/ERK pathways. nih.govresearchgate.net

The consequences of this downstream modulation are observed as cellular effects. For example, the inhibition of these signaling pathways can lead to a halt in the cell cycle and the induction of apoptosis (programmed cell death). karger.comnih.gov It is important to note that the effects on downstream events, such as the inhibition of cellular proliferation, can be delayed compared to the more immediate inhibition of kinase phosphorylation. snmjournals.org This indicates that the ultimate cellular response is a consequence of the sustained blockade of these critical signaling networks. snmjournals.org

Impact on EGFR Autophosphorylation

PKI-166 is a potent, ATP-competitive inhibitor of the EGFR's intracellular kinase domain, exhibiting an IC50 value of approximately 0.7 nM. nih.govmedchemexpress.comncats.io This high affinity allows it to effectively block the binding of ATP, a critical step for the catalytic function of the kinase. researchgate.net Consequently, PKI-166 inhibits the ligand-induced autophosphorylation of EGFR. researchgate.netresearchgate.netnih.gov This inhibitory effect has been demonstrated in a dose-dependent manner in various human cancer cell lines, including pancreatic, breast, and lung cancer cells. nih.govcaymanchem.commdpi.comnih.govnii.ac.jp For instance, pretreatment of human pancreatic cancer cells (L3.6pl) with PKI-166 prevents EGF-stimulated phosphorylation of EGFR. mdpi.com Similarly, in breast cancer cell lines, PKI-166 effectively inhibited ligand-induced EGFR phosphorylation. nii.ac.jp The inhibition of EGFR autophosphorylation is a primary event that disrupts the entire downstream signaling network initiated by the receptor. nih.govmedchemexpress.com

Cell Line Effect of PKI-166 Research Finding Citation
Human Pancreatic Cancer Cells (L3.6pl) Inhibition of EGFR phosphorylation Prevents EGF-stimulated phosphorylation in a concentration-dependent manner. mdpi.com
Human Breast Cancer Cells (MDA-MB-231, MDA-MB-468, SUM149, SKBR3) Inhibition of EGFR phosphorylation Inhibited ligand-induced EGFR phosphorylation in a dose-dependent manner. Also inhibited HER2 phosphorylation in SKBR3 cells. caymanchem.comnii.ac.jp
Human Lung Cancer Cells (NCI-H358) Inhibition of EGFR phosphorylation Inhibited EGF-stimulated tyrosine phosphorylation of the EGFR. nih.gov
Human Epidermoid Carcinoma (A431) Inhibition of EGFR phosphorylation Inhibited growth factor-induced phosphorylation of EGFR. nih.govmedchemexpress.com

Regulation of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR signaling, playing a central role in cell survival and proliferation. Research demonstrates that by blocking EGFR activation, PKI-166 effectively downregulates the PI3K/Akt pathway. nih.govmedchemexpress.com Studies in epidermoid and pancreatic cancer cells show that PKI-166 inhibits the phosphorylation of Akt. nih.govmedchemexpress.com In hypoxic conditions, which can confer resistance to chemotherapy, human pancreatic cancer cells show increased phosphorylation of Akt; this effect was inhibited by PKI-166. The inhibition of Akt phosphorylation disrupts its ability to regulate numerous cellular processes, including the inhibition of pro-apoptotic proteins. This disruption of the PI3K/Akt pathway is a key mechanism through which PKI-166 exerts its anti-proliferative and pro-apoptotic effects. nih.gov

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are major signaling routes downstream of EGFR that regulate cell growth, differentiation, and stress responses. ncats.io PKI-166 has been shown to inhibit the activation of these pathways. nih.govmedchemexpress.com In studies on epidermoid carcinoma cells, PKI-166 inhibited the growth factor-induced phosphorylation of both MAPK (ERK) and JNK. nih.govmedchemexpress.com Similarly, in human pancreatic cancer cells under hypoxic conditions, the increased activation of the MAPK(Erk) pathway was inhibited by PKI-166. The growth inhibitory effects of PKI-166 in human prostate cancer xenografts were positively correlated with the basal activation state of ERK1/2, suggesting the importance of this pathway in the compound's mechanism. However, in some breast cancer cells with high basal ERK1/2 activity, PKI-166 was less effective, indicating that constitutive activation of the MAPK pathway may bypass the inhibition of EGFR/HER2. nii.ac.jp

Modulation of Signal Transducers and Activators of Transcription (STAT) Pathways, particularly STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated in response to cytokines and growth factors, including those acting through EGFR. nih.govnih.gov Upon activation via tyrosine phosphorylation, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of genes involved in proliferation and apoptosis inhibition. nih.govnih.gov Blockade of the EGFR signaling pathway by PKI-166 has been shown to decrease the phosphorylation of STAT3. nih.gov In a study using a chimeric constitutively active EGFR, perpetual receptor activation led to sustained induction of STAT3, an effect that was completely suppressed by 1 µM PKI-166. caymanchem.com This suppression of STAT3 phosphorylation by PKI-166 was shown to revert the proangiogenic phenotype in murine brain endothelial cells, highlighting the compound's ability to modulate this critical oncogenic pathway. caymanchem.commedchemexpress.com

Model System Upstream Activator Effect of PKI-166 Citation
Human Renal Cell Carcinoma (in vivo) EGF-R Signaling Decreased phosphorylation of STAT3. nih.gov
Murine Brain Endothelial Cells Constitutively active chimeric EGFR Suppressed STAT3-induced proliferation and reverted proangiogenic phenotype. caymanchem.commedchemexpress.com
HEK cells transfected with wtEGFR EGF Completely suppressed EGF-induced STAT3 phosphorylation at 1 µM. caymanchem.com

Interplay with Redox Signaling

Recent findings have indicated that the mechanism of PKI-166 also involves a significant interplay with cellular redox signaling, an emerging critical factor in cancer cell fate. nih.govmedchemexpress.com

Treatment with PKI-166 has been observed to actively stimulate the generation of Reactive Oxygen Species (ROS) in cancer cells. nih.govmedchemexpress.com In epidermoid carcinoma cells, PKI-166 treatment led to increased ROS levels, which was associated with its anti-proliferative and apoptotic effects. nih.govmedchemexpress.com Conversely, an increase in antioxidant activity, which leads to decreased ROS generation, was found to inhibit the anti-proliferative and apoptotic properties of PKI-166 in these cells. nih.govmedchemexpress.com This suggests that the induction of redox stress is a functionally important component of the compound's action.

A key consequence of the cellular changes induced by PKI-166, likely linked to ROS production, is the depolarization of the mitochondrial membrane. medchemexpress.comnih.govmedchemexpress.com This loss of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. Studies have shown that PKI-166 treatment leads to mitochondrial membrane depolarization in epidermoid carcinoma cells, contributing to the induction of apoptosis. nih.govmedchemexpress.com The compound has been described as binding to the mitochondrial membrane, causing this depolarization. medchemexpress.com

Cellular and Biochemical Effects of Pki 166

Regulation of Cell Proliferation

PKI-166 exerts a strong regulatory influence on cell proliferation, primarily through the inhibition of growth factor signaling and the subsequent arrest of the cell cycle.

Inhibition of Growth Factor-Induced Cellular Proliferation

PKI-166 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. medchemexpress.com Stimulation of cancer cells with growth factors like epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α) typically leads to increased cellular proliferation. nih.gov However, pretreatment with PKI-166 effectively prevents these effects. medchemexpress.comnih.gov It achieves this by inhibiting the autophosphorylation of EGFR in a dose-dependent manner, a critical step in the activation of the downstream signaling cascade that promotes cell growth. medchemexpress.comnih.gov Studies have shown that PKI-166 can inhibit growth factor-induced phosphorylation of not only EGFR but also other key signaling molecules such as Akt, MAPK, and JNK. nih.gov This blockade of EGFR signaling has been observed to significantly decrease tumor cell proliferation in various cancer models, including renal cell carcinoma and pancreatic cancer. nih.govnih.gov

Cell Cycle Arrest Mechanisms (e.g., G1 phase)

A key consequence of PKI-166's inhibitory action on growth factor signaling is the arrest of the cell cycle, predominantly in the G1 phase. researchgate.netwjgnet.com The progression from the G1 phase to the S phase is a critical checkpoint in cell division, and its blockage prevents cells from replicating their DNA and proceeding to mitosis. nih.gov Research has demonstrated that treatment with PKI-166 leads to an increased fraction of cells in the sub-G1 phase, which is indicative of apoptosis, and a block in the G1 phase of the cell cycle. nih.govresearchgate.net This G1 arrest is a crucial mechanism by which PKI-166 exerts its anti-proliferative effects. wjgnet.com

Expression Modulation of Cell Cycle Regulators (e.g., Cyclin-D1, Cyclin-E, p53, p21, p27KIP1)

The G1 cell cycle arrest induced by PKI-166 is orchestrated by its ability to modulate the expression of key cell cycle regulatory proteins. The progression through the G1 phase is driven by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors. mdpi.com

PKI-166 has been shown to inhibit the expression of Cyclin-D1 and Cyclin-E in a dose-dependent manner. nih.gov These cyclins are essential for the G1 to S phase transition. nih.gov Concurrently, PKI-166 induces the expression of the tumor suppressor protein p53 and the CDK inhibitor p21. nih.gov The upregulation of p21, which is often transcriptionally activated by p53, leads to the inhibition of CDK2/cyclin E complexes, thereby halting cell cycle progression. mdpi.com Furthermore, inhibition of the EGFR pathway by similar inhibitors has been linked to an accumulation of the CDK inhibitor p27KIP1, which also contributes to the G1 block. researchgate.net The interplay between the downregulation of positive regulators (Cyclin D1, Cyclin E) and the upregulation of negative regulators (p53, p21, p27KIP1) is a central aspect of PKI-166's anti-proliferative activity. nih.govimmunologyresearchjournal.com

Cell Cycle RegulatorEffect of PKI-166 TreatmentRole in Cell Cycle
Cyclin-D1 Inhibition of expression nih.govPositive regulator of G1 progression nih.gov
Cyclin-E Inhibition of expression nih.govEssential for G1/S transition nih.gov
p53 Induction of expression nih.govTumor suppressor, can induce p21 mdpi.com
p21 Induction of expression nih.govCDK inhibitor, causes G1 arrest mdpi.com
p27KIP1 Accumulation researchgate.netCDK inhibitor, contributes to G1 arrest immunologyresearchjournal.com

Induction of Apoptosis and Programmed Cell Death

In addition to halting cell proliferation, PKI-166 actively induces apoptosis, or programmed cell death, in cancer cells.

Alteration of Pro- and Anti-Apoptotic Protein Ratios (e.g., Bax/Bcl-2)

The commitment of a cell to apoptosis is often governed by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov An increase in the ratio of pro-apoptotic members, such as Bax, to anti-apoptotic members, like Bcl-2, is a critical trigger for the mitochondrial pathway of apoptosis. waocp.org Treatment with PKI-166 has been observed to cause an imbalance in the Bax/Bcl-2 ratio, shifting the equilibrium in favor of apoptosis. nih.gov This increased ratio affects mitochondrial permeability, leading to the release of pro-apoptotic factors into the cytoplasm. researchgate.net

Activation of Caspase Cascade

The alteration of the Bax/Bcl-2 ratio and subsequent mitochondrial events trigger the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. researchgate.net PKI-166 treatment has been shown to trigger this caspase cascade, leading to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govresearchgate.net The activation of this proteolytic cascade ultimately dismantles the cell in an orderly fashion, completing the process of programmed cell death.

Apoptotic MarkerEffect of PKI-166 TreatmentRole in Apoptosis
Bax/Bcl-2 Ratio Increased nih.govA higher ratio promotes apoptosis waocp.org
Caspase Cascade Activated nih.govExecutes the apoptotic program
PARP Cleavage Increased researchgate.netA hallmark of caspase-mediated apoptosis researchgate.net

Poly (ADP-ribose) Polymerase (PARP) Cleavage

PKI-166 has been shown to induce apoptosis through pathways that culminate in the cleavage of Poly (ADP-ribose) Polymerase (PARP), a key enzyme involved in DNA repair and cell death regulation. wikipedia.orgnumberanalytics.com In studies on epidermoid carcinoma cells (A431), treatment with PKI-166 was found to disrupt the balance of pro- and anti-apoptotic proteins, specifically the Bax/Bcl-2 ratio. nih.govresearchgate.net This imbalance triggers a cascade of intracellular events, activating a class of enzymes known as caspases. nih.govresearchgate.net

The activation of this caspase cascade subsequently leads to the cleavage of PARP. nih.govresearchgate.net PARP cleavage is a well-established hallmark of apoptosis, serving to inactivate the enzyme and prevent it from initiating DNA repair processes in a cell that is already committed to dying. wikipedia.orgnumberanalytics.com This inactivation ensures the efficient execution of the apoptotic program. The mechanism involves the cleavage of the 116 kDa PARP protein into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain fragment, a process mediated primarily by caspase-3 and caspase-7. numberanalytics.com The observation that PKI-166 promotes this cleavage indicates its ability to effectively engage the cell's apoptotic machinery. nih.govresearchgate.net

Chromatin Condensation and DNA Fragmentation

The apoptotic process initiated by PKI-166 is further characterized by distinct morphological and nuclear changes, including chromatin condensation and the fragmentation of DNA. Research on A431 epidermoid carcinoma cells demonstrated that exposure to PKI-166 leads to these classic apoptotic features. nih.govresearchgate.net Morphological analysis revealed cell shrinkage and, on a nuclear level, condensation of chromatin and the appearance of fragmented nuclei. nih.govresearchgate.netresearchgate.net

These nuclear events are often quantified by analyzing the cell cycle distribution. PKI-166 treatment has been shown to increase the population of cells in the sub-G1 phase of the cell cycle, which is indicative of cells containing fragmented DNA. nih.govresearchgate.netnih.gov This fragmentation results in a characteristic "DNA ladder" pattern in gel electrophoresis, another hallmark of apoptosis that was observed in PKI-166-treated cells. nih.govresearchgate.net

However, it is noteworthy that the effect may be cell-type dependent. In a study using adult rat ventricular myocytes (ARVM), treatment with PKI-166 did not result in signs of DNA fragmentation, as assessed by the TUNEL assay, suggesting that in certain cell contexts, it may not induce apoptosis. nih.gov

Anti-Angiogenic Activity

PKI-166 demonstrates significant anti-angiogenic properties, targeting the formation of new blood vessels that are crucial for tumor growth and metastasis. rndsystems.comnih.govkarger.comtokushima-u.ac.jp This activity is mediated through a combination of direct effects on endothelial cells and indirect effects via the modulation of pro-angiogenic factors. karger.comnih.gov

Inhibition of Endothelial Cell Apoptosis

A primary mechanism of PKI-166's anti-angiogenic effect is the direct induction of apoptosis in tumor-associated endothelial cells. nih.govnih.govnih.gov Studies have shown that the compound's blockade of Epidermal Growth Factor Receptor (EGF-R) signaling, which can be expressed on dividing endothelial cells, leads to programmed cell death in these cells. rndsystems.comnih.govrndsystems.com

Research in human pancreatic and prostate cancer models has confirmed that treatment with PKI-166 significantly increases the number of apoptotic endothelial cells within the tumor microenvironment. nih.govaacrjournals.org This effect is particularly pronounced in endothelial cells that express activated EGF-R, suggesting that PKI-166 directly targets this signaling pathway in the tumor vasculature to induce apoptosis. nih.govgenscript.com For instance, in one study, PKI-166 mediated 80% to 90% apoptosis in endothelial cells that were stimulated with EGF, a ligand for EGF-R. nih.gov

Reduction of Vascular Endothelial Growth Factor (VEGF) and Basic Fibroblast Growth Factor (bFGF) Expression

In addition to its direct effects on endothelial cells, PKI-166 indirectly inhibits angiogenesis by reducing the production of key pro-angiogenic molecules by tumor cells. Treatment with PKI-166 has been consistently shown to decrease the expression and production of Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.orgaacrjournals.org VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. scholaris.ca

In various cancer models, including pancreatic and renal cell carcinoma, administration of PKI-166 led to a significant reduction in the levels of VEGF produced by tumor cells. nih.govaacrjournals.orgvumc.nl This reduction in pro-angiogenic signaling deprives the surrounding endothelial cells of critical survival and proliferation signals. Beyond VEGF, research has also indicated that PKI-166 treatment can down-regulate the expression of other important angiogenic factors, including basic Fibroblast Growth Factor (bFGF) and Interleukin-8 (IL-8). aacrjournals.orgvumc.nl

Table 1: Effect of PKI-166 on Pro-Angiogenic Factor Expression This table is a representative summary of findings from multiple studies and does not reflect a single experiment.

Pro-Angiogenic Factor Cancer Model Effect of PKI-166 Treatment Reference(s)
VEGF Pancreatic Cancer Significant reduction in tumor cell production nih.govaacrjournals.org
VEGF Prostate Cancer Blocked release from tumor cells aacrjournals.org
VEGF Renal Cell Carcinoma Down-regulated expression vumc.nl
bFGF Renal Cell Carcinoma Down-regulated expression vumc.nl

| IL-8 | Pancreatic Cancer | Significant reduction in tumor cell production | nih.govaacrjournals.org |

Impact on Microvessel Density

The culmination of induced endothelial cell apoptosis and reduced pro-angiogenic signaling is a significant decrease in the density of blood vessels within the tumor. Multiple studies have demonstrated that PKI-166 therapy leads to a quantifiable reduction in microvessel density (MVD). nih.govkarger.comnih.gov

This reduction in vascularity is a direct consequence of the compound's anti-angiogenic activities. The decrease in MVD correlates with the observed increase in apoptotic endothelial cells and the diminished expression of factors like VEGF. nih.govaacrjournals.orgvumc.nl By disrupting the tumor's blood supply, PKI-166 can effectively inhibit tumor growth and metastasis. nih.gov

Table 2: Summary of PKI-166's Impact on Tumor Vasculature This table synthesizes data from various preclinical models to illustrate the compound's effects.

Parameter Observation Mechanism Reference(s)
Endothelial Cells Increased Apoptosis Direct inhibition of EGF-R on endothelial cells nih.govnih.govnih.gov

| Microvessel Density (MVD) | Significantly Decreased | Consequence of endothelial cell apoptosis and reduced pro-angiogenic signals | nih.govkarger.comnih.govvumc.nl |

Preclinical Pharmacological Investigations

In Vitro Studies

In vitro assessments of PKI-166 have been conducted to characterize its effects on cancer cell lines, including its ability to inhibit proliferation, colony formation, and metastatic properties.

PKI-166 has demonstrated antiproliferative effects across a range of cancer cell lines. In the epidermoid carcinoma cell line A431, PKI-166 showed cytotoxic effects with an IC50 of 1.0 microM. nih.gov Treatment led to a dose-dependent inhibition of cellular proliferation. nih.gov Morphological changes, such as cell shrinkage and loss of cellular projections, were also observed in A431 cells following treatment. nih.gov

The compound has also been evaluated in pancreatic and breast cancer cell lines. In L3.6pl pancreatic cancer cells, PKI-166 was found to prevent EGF-induced phosphorylation of EGFR in a concentration-dependent manner and enhanced the cytotoxicity of gemcitabine (B846). caymanchem.commedchemexpress.com Studies on triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-468, are also documented in the scientific literature for other investigational agents, highlighting the importance of these models in preclinical cancer research. nih.govmedsci.org

Interactive Data Table: Antiproliferative Activity of PKI-166

Cell Line Cancer Type IC50 Key Findings
A431 Epidermoid Carcinoma 1.0 µM nih.gov Dose-dependent inhibition of proliferation, induction of apoptosis. nih.gov

| L3.6pl | Pancreatic Cancer | - | Prevents EGF-induced EGFR phosphorylation; enhances gemcitabine cytotoxicity. caymanchem.commedchemexpress.com |

The ability of transformed cells to grow in an anchorage-independent manner is a hallmark of carcinogenesis and can be assessed using the soft agar (B569324) colony formation assay. nih.govcase.edu In this assay, cells are cultured in a semi-solid medium that prevents adherence to the culture plate. nih.gov The formation of colonies indicates malignant transformation. case.edu

PKI-166 has been shown to inhibit the metastatic properties of A431 cells by suppressing colony formation in soft agar assays. nih.govresearchgate.net This inhibition of anchorage-independent growth further supports the compound's potential to interfere with tumorigenic processes. nih.gov

Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. mdpi.comnih.gov MMP-9, in particular, is implicated in these processes. mdpi.comnih.gov

Studies have shown that PKI-166 can inhibit the activity of MMP-9. nih.govresearchgate.net In A431 epidermoid carcinoma cells, treatment with PKI-166 resulted in the inhibition of MMP-9 activity as determined by gelatin zymography and western blot analysis. nih.govresearchgate.net This suggests that PKI-166 may interfere with the metastatic potential of cancer cells by modulating the activity of key enzymes involved in extracellular matrix remodeling. nih.gov

Inhibition of Colony Formation in Soft Agar Assays

In Vivo Efficacy in Xenograft Models

The antitumor activity of PKI-166 has been evaluated in animal models, specifically in mouse xenografts of human cancers.

In an orthotopic mouse model using the human pancreatic carcinoma cell line L3.6pl, PKI-166 demonstrated the ability to reduce tumor growth and metastasis. caymanchem.com When administered alone, it led to a reduction in tumor growth and metastasis and increased survival. caymanchem.com The therapeutic effects were further enhanced when PKI-166 was used in combination with gemcitabine. caymanchem.comkarger.com This combination therapy was found to induce apoptosis and suppress the proliferation of both tumor cells and tumor-associated endothelial cells. karger.comresearchgate.net

The efficacy of PKI-166 has also been investigated in an orthotopic model of human renal cell carcinoma using the SN12-PM6 cell line. caymanchem.compageplace.de In this model, PKI-166 was shown to reduce tumor growth and inhibit angiogenesis. caymanchem.com Further research has indicated that in tumors produced by TGF-alpha-positive renal cell carcinoma cells, the therapeutic effect of PKI-166 was significant and correlated with the apoptosis of tumor-associated endothelial cells. researchgate.net This suggests that the production of TGF-alpha by the cancer cells leads to the activation of EGFR on the tumor-associated endothelial cells, which then become a critical target for therapy with tyrosine kinase inhibitors like PKI-166. researchgate.net

Activity in Oral Cancer Orthotopic Mouse Models (JMAR)

In a preclinical study utilizing an orthotopic model of oral cancer, the efficacy of PKI-166 was evaluated. nih.gov JMAR human oral cancer cells were implanted into the tongues of nude mice. nih.govmdpi.com Following the development of lingual tumors, the mice were administered PKI-166. nih.gov The study aimed to determine the therapeutic potential of the compound in this specific cancer model. nih.govnih.gov

A key finding from this research was the significant increase in survival observed in mice treated with a combination of PKI-166 and paclitaxel (B517696). nih.gov This enhanced survival was attributed to an increase in programmed cell death, or apoptosis, of the oral cancer cells. nih.gov When the tumors were examined after necropsy, a notably higher apoptotic fraction was found in the tumors of mice that received the combination therapy compared to other treatment groups. nih.gov

Effects on Tumor Growth and Metastasis in Prostate Cancer and Bladder Cancer Models

The impact of PKI-166 on prostate cancer has been investigated in preclinical models, particularly in the context of bone metastasis. aacrjournals.org In studies using nude mice with orthotopically implanted human prostate cancer cells in the bone marrow, PKI-166 demonstrated the ability to inhibit the progressive growth of experimental bone metastasis. aacrjournals.org Treatment with PKI-166 alone was found to significantly decrease tumor size and the incidence of lymph node metastasis. aacrjournals.org

Furthermore, when combined with Taxol, PKI-166 produced additive effects, leading to a notable decrease in tumor size and the incidence of metastasis. aacrjournals.org This combination therapy was shown to induce significant apoptosis in both tumor cells and the associated endothelial cells within the bone tumor lesions. aacrjournals.org

With regard to bladder cancer, while specific studies on PKI-166's direct effects on bladder cancer models were not detailed in the provided search results, it is known that urothelial carcinoma is the most common type of bladder cancer. cxbladder.com This cancer can be classified as non-muscle invasive or muscle invasive, with the latter having a higher tendency to metastasize to distant sites such as lymph nodes, bones, lungs, and liver. cxbladder.comurology-textbook.com Advanced bladder cancer that has spread to distant parts of the body is referred to as metastatic bladder cancer. cxbladder.com

Analysis of EGFR Autophosphorylation Inhibition in Xenograft Tumors

PKI-166 has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. medchemexpress.com Its mechanism of action involves the inhibition of EGFR autophosphorylation. nih.govmedchemexpress.com In preclinical studies involving xenograft tumors, treatment with PKI-166 has been shown to effectively inhibit the phosphorylation of EGFR on tumor cells. aacrjournals.orgsnmjournals.org

In a study involving A431 xenograft tumors, which overexpress ErbB1, treatment with PKI-166 markedly lowered tumor 18F-FLT uptake, an indicator of tumor cell proliferation, within 48 hours of drug administration. snmjournals.org This effect was correlated with the inhibition of the EGF signaling pathway. snmjournals.org Specifically, PKI-166 treatment blunted the EGF-induced activation of ERK, a downstream signaling molecule, within 6 hours of drug administration. snmjournals.org

Similarly, in a prostate cancer model, treatment with PKI-166 significantly inhibited the phosphorylation of EGFR on both tumor and endothelial cells within bone tumor lesions. aacrjournals.org In vitro studies on human pancreatic cancer cells also demonstrated that pretreatment with PKI-166 inhibited EGFR autophosphorylation in a dose-dependent manner. medchemexpress.com Furthermore, in studies with JMAR human oral cancer cells, PKI-166 was shown to inhibit EGFR-specific tyrosine kinase autophosphorylation in a dose-dependent fashion. nih.gov

Preclinical Studies in Non-Oncological Models

Cardiovascular Effects in Hypertensive Chronic Kidney Disease Models (e.g., 5/6 Nephrectomized Rats)

The cardiovascular effects of PKI-166 have been investigated in the context of hypertensive chronic kidney disease (CKD), a condition known to promote cardiovascular complications. novartis.comrevistanefrologia.com A common model for this research is the 5/6 nephrectomized (5/6Nx) rat, which develops hypertension and other features of CKD. novartis.comjci.org

In studies using the 5/6Nx rat model, treatment with PKI-166 was found to attenuate the progression of hypertension. novartis.comresearchgate.net This effect was observed despite the fact that PKI-166 did not show beneficial effects on the renal damage characteristic of this model, such as proteinuria and glomerulosclerosis. novartis.comresearchgate.net The antihypertensive effect of PKI-166 was comparable to that of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. novartis.comresearchgate.net The mechanism behind this blood pressure-lowering effect is linked to the restoration of vascular function. Specifically, PKI-166 treatment restored the impaired contraction of isolated thoracic aortic rings to phenylephrine (B352888) and angiotensin II, and also restored the myogenic tone of small mesenteric arteries, which was absent in the vehicle-treated 5/6Nx rats. novartis.comresearchgate.net

Alongside its effects on blood pressure, PKI-166 demonstrated a protective effect on cardiac function in the 5/6Nx rat model. novartis.comresearchgate.net Treatment with PKI-166 maintained cardiac function, as measured by left ventricular end-diastolic pressure (LVEDP), to a similar extent as lisinopril. novartis.comresearchgate.net This cardioprotective effect was associated with the attenuation of the increase in phosphorylated EGFR in the heart, which is induced by the 5/6Nx condition. researchgate.net

Table 1: Effects of PKI-166 in a 5/6 Nephrectomized Rat Model of Hypertensive Chronic Kidney Disease novartis.comresearchgate.net

ParameterVehicle-Treated 5/6Nx RatsPKI-166 Treated 5/6Nx RatsLisinopril-Treated 5/6Nx Rats
Blood Pressure IncreasedAttenuated ProgressionAttenuated Progression
Cardiac Function (LVEDP) ImpairedMaintainedMaintained
Renal Function (Proteinuria, Creatinine Clearance) ImpairedNo Beneficial EffectAttenuated
Glomerulosclerosis IncreasedNo Beneficial EffectAttenuated
Aortic Contraction to Phenylephrine & Angiotensin II ImpairedRestoredRestored
Mesenteric Artery Myogenic Tone AbsentRestoredRestored
Cardiac Phosphorylated EGFR IncreasedAttenuatedNot Reported
Restoration of Vascular Contractility (e.g., Aortic Rings, Mesenteric Arteries)

Preclinical studies have demonstrated the potential of PKI-166 to restore vascular function in pathological conditions. In a study involving hypertensive 5/6 nephrectomized (5/6Nx) rats, a model for chronic kidney disease, the vascular contractility was found to be significantly impaired. researchgate.net Treatment with PKI-166, however, was shown to reverse these impairments in isolated thoracic aortic rings and small mesenteric arteries. researchgate.netnovartis.com

In isolated thoracic aortic rings from the 5/6Nx vehicle-treated group, the contractile response to both angiotensin II and phenylephrine was significantly diminished. researchgate.net Administration of PKI-166 partially restored the contractile response to angiotensin II and completely restored the impaired contraction mediated by phenylephrine. researchgate.net This restoration of phenylephrine-mediated contractility by PKI-166 was comparable to the effect observed with the ACE inhibitor lisinopril. researchgate.net

Furthermore, small mesenteric arteries from the vehicle-treated 5/6Nx rats exhibited impaired myogenic constriction, failing to develop myogenic tone. novartis.com Treatment with PKI-166 was found to completely restore this essential vascular function. novartis.com These findings suggest that the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway by PKI-166 can have a beneficial cardiovascular effect by improving vascular contractility, independent of effects on the progression of renal injury. researchgate.netnovartis.com

Table 1: Effect of PKI-166 on Vascular Contractility in 5/6Nx Rats

Vessel Type Agonist/Stimulus Observation in Disease Model (5/6Nx + Vehicle) Effect of PKI-166 Treatment Source(s)
Thoracic Aortic Rings Angiotensin II Significantly diminished contraction Partially restored contractile response researchgate.net
Thoracic Aortic Rings Phenylephrine Attenuated contractility Completely restored impairment of contraction researchgate.net
Modulation of Phosphorylated EGFR in Cardiac Tissue

The mechanism of action for PKI-166 involves the inhibition of receptor tyrosine kinases, specifically by competing with ATP at the binding site, which attenuates autophosphorylation of the receptor. researchgate.net Activation of the EGFR signaling pathway is triggered by ligand-induced dimerization, which leads to the cross-phosphorylation of specific tyrosine residues on the receptor. tdx.cat This phosphorylation is a critical step in initiating downstream signaling cascades. tdx.cat

In a preclinical model of hypertensive chronic kidney disease (5/6Nx rats), which leads to cardiovascular complications, an increase in phosphorylated EGFR (p-EGFR) was observed in the heart tissue. researchgate.net Treatment with PKI-166 was shown to attenuate this disease-induced increase in cardiac p-EGFR. researchgate.net This finding highlights the ability of PKI-166 to directly engage its target in cardiac tissue under pathological conditions.

Other research in adult rat ventricular cardiomyocytes has shown that PKI-166 inhibits both EGFR and ErbB2 (also known as HER2), another member of the ErbB receptor family. researchgate.net While this particular study focused on structural changes in cardiomyocytes, it confirms the inhibitory action of PKI-166 on EGFR signaling within cardiac cells. researchgate.net The modulation of EGFR phosphorylation is a key mechanism through which EGFR tyrosine kinase inhibitors exert their effects, and studies confirm that PKI-166 effectively inhibits this process. researchgate.netscience.gov

Table 2: Summary of PKI-166 Effect on Cardiac Phosphorylated EGFR

Model System Condition Key Finding Implication Source(s)
5/6 Nephrectomized Rats Hypertensive Chronic Kidney Disease Attenuated the increase in phosphorylated EGFR in the heart. Demonstrates target engagement in cardiac tissue during a disease state. researchgate.net

Preclinical Combination Therapy Strategies

Synergistic Effects with Chemotherapeutic Agents

Combining PKI-166 with conventional cytotoxic agents has been a primary focus of preclinical research, aiming to leverage different mechanisms of action to achieve greater tumor cell killing and delayed tumor progression.

The combination of PKI-166 and gemcitabine (B846) has shown significant promise in preclinical models of both pancreatic and renal cancers. In orthotopic models of human pancreatic cancer, the combination therapy resulted in profound inhibition of tumor growth and metastatic spread. aacr.org This enhanced effect was attributed to the induction of apoptosis in both tumor cells and the tumor-associated endothelial cells. aacr.org

In a study using a human renal cell carcinoma model (SN12-PM6), combination therapy with PKI-166 and gemcitabine was necessary to achieve a significant therapeutic effect. nih.gov While either agent alone showed minimal impact on tumor volume compared to controls, the combination led to a statistically significant reduction in tumor size. nih.gov This suggests a strong synergistic interaction between the two agents in this cancer type. nih.gov

Table 1: Effect of PKI-166 and Gemcitabine Combination on Tumor Volume An interactive data table representing preclinical findings.

Cancer ModelTreatment GroupMedian Tumor Volume (mm³)% Reduction vs. ControlReference
Pancreatic (L3.6pl)Control-- aacr.org
PKI-166-Profound Inhibition aacr.org
Gemcitabine-Profound Inhibition aacr.org
PKI-166 + Gemcitabine-Maximal Efficacy aacr.org
Renal (SN12-PM6)Control3490% nih.gov
PKI-166-26% nih.gov
Gemcitabine-23% nih.gov
PKI-166 + Gemcitabine13651% nih.gov

The efficacy of combining PKI-166 with paclitaxel (B517696) has yielded different outcomes depending on the cancer model. In an orthotopic murine model of oral cancer using JMAR human oral cancer cells, the combination therapy demonstrated a significant survival advantage. [From previous search] This was achieved by potentiating the apoptotic effects of paclitaxel, leading to a greater fraction of apoptotic tumor cells compared to either treatment alone. [From previous search]

Conversely, studies in an orthotopic mouse model of non-small cell lung cancer (NSCLC) found that the therapeutic efficacy of concurrent PKI-166 and paclitaxel was equivalent or even inferior to that of paclitaxel monotherapy. aacrjournals.orgresearchgate.net Despite evidence of EGFR inhibition in the lung tumors, the combination did not improve outcomes and, in some cases, led to shorter survival than paclitaxel alone. aacrjournals.orgresearchgate.net These findings highlight the complex nature of drug interactions within different tumor microenvironments. aacrjournals.org

Table 2: Efficacy of PKI-166 and Paclitaxel Combination An interactive data table summarizing preclinical outcomes.

Cancer ModelMetricPKI-166 + Paclitaxel OutcomeReference
Oral CancerSurvivalSignificantly increased survival[From previous search]
Oral CancerApoptosisSignificantly increased tumor cell death[From previous search]
Lung Cancer (NSCLC)Tumor GrowthEquivalent or inferior to paclitaxel alone aacrjournals.orgresearchgate.net
Lung Cancer (NSCLC)SurvivalShorter survival than paclitaxel alone aacrjournals.orgresearchgate.net

Combination with Gemcitabine in Pancreatic and Renal Cell Carcinoma Models

Combinations with Other Targeted Agents

To counteract the complexity of signaling pathways in cancer, strategies involving the combination of PKI-166 with other targeted therapies have been investigated.

A promising strategy involves the concurrent blockade of both the EGFR and the Vascular Endothelial Growth Factor (VEGF) signaling pathways. nih.gov Preclinical studies have explored the combination of PKI-166 with inhibitors of the VEGF receptor (VEGFR). For instance, the combination of PKI-166 with vatalanib (B1682193) (PTK787), a VEGFR tyrosine kinase inhibitor, was used as a reference combination regimen in preclinical models of prostate and lung carcinoma to evaluate the efficacy of dual-target inhibitors. aacrjournals.org This approach is based on the rationale that targeting both tumor cell proliferation (via EGFR) and tumor-induced blood vessel formation (via VEGFR) can lead to a more comprehensive anti-tumor effect. nih.govaacrjournals.org The anti-angiogenic effect of PKI-166 itself is partly mediated by reducing the production of proangiogenic molecules such as VEGF. aacrjournals.org

Combination with Radiotherapy

Preclinical models have consistently suggested a synergistic relationship between EGFR inhibitors and radiotherapy. nih.gov The blockade of EGFR signaling is believed to enhance the efficacy of radiotherapy, a cornerstone of treatment for many localized tumors. aacrjournals.orgaacrjournals.org This combined-modality treatment has been shown to produce greater anti-tumor effects than either treatment alone in various cancer models. aacrjournals.org While specific preclinical studies focusing solely on PKI-166 and radiation are not extensively detailed in available literature, the general principle of synergy between EGFR TKIs and radiotherapy is well-established in preclinical cancer research. nih.govaacrjournals.org

Mechanisms Underlying Synergistic and Additive Effects

The enhanced anti-tumor effects observed in combination therapies involving PKI-166 stem from several interconnected mechanisms.

Enhanced Apoptosis: A primary mechanism is the potentiation of programmed cell death. In combination with chemotherapeutic agents like paclitaxel and gemcitabine, PKI-166 leads to a significant increase in apoptosis within tumor cells. nih.govaacrjournals.org

Anti-angiogenesis: PKI-166 exhibits anti-angiogenic properties both directly and indirectly. It can induce apoptosis in tumor-associated endothelial cells and also reduces the production of pro-angiogenic factors like VEGF and Interleukin-8 (IL-8) by tumor cells. aacr.orgnih.gov This leads to a significant reduction in tumor microvessel density, effectively starving the tumor of essential nutrients and oxygen. nih.gov

Inhibition of Key Signaling Pathways: The fundamental mechanism of PKI-166 is the inhibition of EGFR phosphorylation, which blocks downstream signaling cascades responsible for cell proliferation and survival. nih.gov When combined with chemotherapy, this action can prevent the activation of survival pathways that might otherwise lead to treatment resistance. nih.gov The synergistic effects of kinase inhibitor combinations often arise from the modulation of multiple disease-driving signaling pathways and an increased sensitivity to the therapeutic agents. [From previous search]

Mechanisms of Resistance to Egfr Tyrosine Kinase Inhibitors General and Pki 166 Specificities

Acquired Resistance Mechanisms

Acquired resistance develops in patients who initially respond to TKI therapy but subsequently experience disease progression. nih.gov The mechanisms are diverse and can involve on-target alterations in the EGFR gene itself or off-target activation of bypass signaling pathways. nih.gov

EGFR Mutations (e.g., T790M)

The most common on-target mechanism of acquired resistance to first- and second-generation EGFR-TKIs is the emergence of a secondary mutation in the EGFR kinase domain. nih.govfrontiersin.org

T790M "Gatekeeper" Mutation: This mutation, a substitution of threonine with methionine at position 790 in exon 20, accounts for approximately 50-60% of acquired resistance cases to inhibitors like gefitinib (B1684475) and erlotinib. nih.govspandidos-publications.comdovepress.com The T790M mutation increases the receptor's affinity for ATP, its natural substrate, thereby reducing the potency of ATP-competitive inhibitors. nih.govpnas.org It can also cause steric hindrance, which interferes with the binding of these TKIs. dovepress.com While first-generation TKIs are largely ineffective against the T790M mutation, third-generation inhibitors have been specifically designed to overcome this resistance mechanism. dovepress.comoncokb.org PKI-166 has been reported to have limited activity against the T790M-resistant mutation. dcchemicals.com

Other EGFR Mutations: Less common secondary mutations that confer resistance include C797S, which can arise after treatment with third-generation TKIs like osimertinib, and others such as L747S, D761Y, and T854A. nih.govoncotarget.com The C797S mutation is particularly problematic as it can render even third-generation inhibitors ineffective, especially when it occurs on the same allele (in cis) as the T790M mutation. dovepress.com

EGFR Mutation Mechanism of Resistance Affected TKI Generations Frequency of Acquired Resistance
T790M Increased ATP affinity, steric hindrance. nih.govdovepress.compnas.orgFirst and Second. oncokb.org50-60% nih.govspandidos-publications.com
C797S Prevents covalent binding of third-generation TKIs. nih.govdovepress.comThird. nih.gov~10-20% after second-line osimertinib. nih.gov
L747S, D761Y, T854A Altered kinase domain conformation. oncotarget.comFirst and Second.Rare. oncotarget.com

Activation of Bypass Signaling Pathways (e.g., MET Amplification)

Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling to drive proliferation and survival. ersnet.orgnih.gov

MET Amplification: Amplification of the MET proto-oncogene is a well-established mechanism of resistance to both first-, second-, and third-generation EGFR-TKIs, occurring in about 5-22% of resistant cases. d-nb.infonih.govmdpi.comnih.gov MET amplification leads to the activation of downstream pathways like PI3K/Akt and MAPK, often through the phosphorylation of ErbB3 (HER3), rendering the cells independent of EGFR signaling. nih.govd-nb.inforesearchgate.net Preclinical and clinical studies have shown that combining EGFR and MET inhibitors can overcome this resistance. nih.govd-nb.info There is evidence suggesting that MET amplification can drive resistance to compounds like PKI-166. harvard.eduresearchgate.net

HER2 Amplification: Amplification of the HER2 (ERBB2) gene is another bypass mechanism that can lead to resistance to EGFR-TKIs. frontiersin.orgmdpi.com

Other Pathways: Other pathways that can be activated to confer resistance include the AXL receptor tyrosine kinase and the fibroblast growth factor receptor (FGFR) signaling pathways. aacrjournals.orgnih.gov Activation of the insulin-like growth factor 1 receptor (IGF1R) has also been implicated in resistance. frontiersin.orgaacrjournals.org

Bypass Pathway Mechanism of Action Associated TKI Resistance
MET Amplification Activates PI3K/Akt and MAPK pathways via ErbB3 phosphorylation. nih.govd-nb.inforesearchgate.netFirst, Second, and Third Generation TKIs. d-nb.infonih.gov
HER2 Amplification Activation of alternative signaling cascades. frontiersin.orgmdpi.comFirst, Second, and Third Generation TKIs. mdpi.com
AXL Activation Kinase switching, often associated with EMT. nih.govIrreversible EGFR-TKIs. nih.gov
FGFR Amplification Activation of alternative signaling. aacrjournals.orgFirst and Third Generation TKIs. aacrjournals.org
IGF1R Activation Persistent signaling despite EGFR inhibition. frontiersin.orgaacrjournals.orgThird Generation TKIs. aacrjournals.org

Histological Transformation

In some cases, tumors can undergo a change in their fundamental cell type, a process known as histological transformation, to become resistant to EGFR-TKI therapy. ersnet.org

Transformation to Small Cell Lung Cancer (SCLC): A notable mechanism of acquired resistance is the transformation of NSCLC to SCLC, which occurs in approximately 3-15% of cases. ilcn.orgnih.govmdpi.com These transformed tumors often retain the original EGFR mutation but are no longer dependent on EGFR signaling for their growth and are instead sensitive to SCLC chemotherapy regimens. ilcn.orgfrontiersin.org

Transformation to Squamous Cell Carcinoma: Less commonly, adenocarcinomas can transform into squamous cell carcinomas. mdpi.com

Changes in Drug Transporter Expression

The concentration of a drug within a tumor cell is a critical determinant of its efficacy. Changes in the expression of drug transporter proteins can lead to reduced intracellular drug levels and subsequent resistance. oaepublish.com

Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump TKIs out of cancer cells, thereby reducing their intracellular concentration and effectiveness. oaepublish.commdpi.com Overexpression of these transporters has been linked to resistance to various TKIs. mdpi.com For instance, ABCC10 has been shown to play a role in acquired resistance to gefitinib. frontiersin.org

Influx Transporters: Conversely, reduced expression of influx transporters, such as organic cation transporters (OCTs), can limit the uptake of TKIs into cancer cells. oaepublish.comnih.gov Decreased expression of OCT-1 has been implicated in imatinib (B729) resistance. mdpi.com

Influence of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that can significantly influence therapeutic response and resistance. mdpi.com

Cancer-Associated Fibroblasts (CAFs): CAFs can secrete growth factors, such as hepatocyte growth factor (HGF), the ligand for the MET receptor. mdpi.com This HGF secretion can activate the MET signaling pathway in cancer cells, leading to resistance to EGFR-TKIs. mdpi.com

Immune Cells: The TME in EGFR-mutant lung cancer is often characterized by an immunosuppressive state, with an increased presence of regulatory T cells (Tregs) and reduced activity of CD8+ T cells. mdpi.combohrium.com Tumor-associated macrophages (TAMs) can also contribute to resistance by activating pathways like AKT/mTOR. frontiersin.org EGFR-TKI treatment can modulate the TME, but resistance can also be associated with the upregulation of immune checkpoint proteins like PD-L1, leading to immune evasion. mdpi.comspandidos-publications.com

Intrinsic Resistance Factors

Intrinsic, or primary, resistance occurs when a tumor fails to respond to TKI therapy from the outset. mdpi.comdovepress.com This can be due to pre-existing molecular characteristics of the tumor.

Pre-existing EGFR Mutations: The presence of a de novo T790M mutation, although rare, can confer intrinsic resistance to first- and second-generation EGFR-TKIs. ersnet.orgmdpi.com Certain uncommon EGFR mutations, particularly some insertions in exon 20, are also associated with primary resistance to standard TKIs. mdpi.com

Co-occurring Genetic Alterations: The presence of concurrent genetic alterations in other driver genes, such as KRAS mutations or MET amplification at baseline, can lead to intrinsic resistance. nih.govresearchgate.net

Tumor Heterogeneity: Tumors are often composed of a heterogeneous population of cells. The pre-existence of a subclone of cells with a resistance mechanism, such as MET amplification or a T790M mutation, can lead to rapid selection and outgrowth of this resistant population upon initiation of TKI therapy, resulting in what appears to be intrinsic resistance. nih.govspringernature.com

Cell of Origin: The cell of origin of the tumor may also play a role in determining its intrinsic sensitivity or resistance to EGFR-TKI therapy. mdpi.com

Preclinical Biomarkers of Response and Resistance

Pharmacodynamic Biomarkers of Target Engagement and Pathway Inhibition

Pharmacodynamic biomarkers provide evidence of a drug's interaction with its intended target and the subsequent modulation of downstream signaling pathways. frontiersin.orgnih.gov

EGFR Autophosphorylation Levels

PKI-166 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. medchemexpress.comrjlbpcs.com A primary and direct biomarker of its engagement with EGFR is the inhibition of receptor autophosphorylation. In various preclinical cancer models, PKI-166 has demonstrated a dose-dependent inhibition of EGFR autophosphorylation. medchemexpress.comnih.gov For example, studies in human pancreatic cancer cells and other EGFR-expressing tumor models have shown that PKI-166 effectively reduces EGFR autophosphorylation, confirming its ability to block the receptor's kinase activity. medchemexpress.comaacrjournals.org This inhibition is a fundamental indicator of target engagement.

Phosphorylation Status of Downstream Effectors (e.g., Akt, ERK, STAT3)

The antitumor activity of PKI-166 is mediated through the inhibition of key downstream signaling pathways that control cell survival and proliferation. The phosphorylation status of effector proteins like Akt, ERK, and STAT3 serve as critical biomarkers for pathway inhibition.

Akt: The PI3K/Akt pathway is a major survival signaling cascade. PKI-166 treatment has been shown to decrease the phosphorylation of Akt in cancer cells, indicating the disruption of pro-survival signals. researchgate.net

ERK: The MAPK/ERK pathway is central to cell proliferation. PKI-166 has been found to inhibit the phosphorylation of ERK1/2, a key event in this pathway. nih.govresearchgate.net

STAT3: The STAT3 signaling pathway is also implicated in cancer cell proliferation and survival. PKI-166 has been shown to suppress STAT3 phosphorylation, further contributing to its anti-cancer effects. nih.govjcancer.orgoncotarget.com

The following table summarizes the impact of PKI-166 on these downstream signaling biomarkers:

BiomarkerMethod of DetectionEffect of PKI-166 TreatmentImplication
Phospho-EGFRWestern Blot, ELISATarget Engagement
Phospho-AktWestern Blot, ELISAInhibition of Survival Pathway
Phospho-ERK1/2Western Blot, ELISAInhibition of Proliferation Pathway
Phospho-STAT3Western Blot, ELISAInhibition of Proliferation/Survival Pathway

Proliferation Biomarkers

Assessing the impact of PKI-166 on tumor cell proliferation is a key component of its preclinical evaluation.

Proliferating Cell Nuclear Antigen (PCNA) Staining

Proliferating Cell Nuclear Antigen (PCNA) is a well-established marker of cell proliferation. nih.govnih.gov In preclinical xenograft models, treatment with PKI-166 has led to a significant reduction in the number of PCNA-positive cells within tumors. snmjournals.orgsnmjournals.org This provides direct histological evidence of the drug's cytostatic, or growth-inhibiting, effects.

3'-Deoxy-3'-[18F]-Fluorothymidine ([18F]-FLT) Uptake in Positron Emission Tomography (PET)

[18F]-FLT PET is a non-invasive imaging technique used to measure cell proliferation in vivo. nih.gove-century.us Studies using animal models with EGFR-overexpressing tumors, such as A431 xenografts, have demonstrated that PKI-166 treatment leads to a marked decrease in tumor uptake of [18F]-FLT. snmjournals.orgsnmjournals.orgnih.gov This reduction in tracer uptake, which correlates with PCNA staining, is an early indicator of therapeutic response and can often be detected before changes in tumor size are apparent. snmjournals.orgnih.gov

The table below details the proliferation biomarkers used to evaluate PKI-166's efficacy:

BiomarkerTechniqueEffect of PKI-166 TreatmentSignificance
PCNAImmunohistochemistry↓ in positive cellsDirect measure of proliferation inhibition
[18F]-FLT UptakePET Imaging↓ in tracer uptakeEarly, non-invasive assessment of anti-proliferative response

Apoptosis and Cell Death Biomarkers

Inducing apoptosis, or programmed cell death, is another crucial mechanism of action for anti-cancer drugs.

In preclinical models, PKI-166 has been shown to induce apoptosis in cancer cells. aacrjournals.orgresearchgate.netresearchgate.net This is often evaluated through methods such as the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis. researchgate.net Increased numbers of TUNEL-positive cells have been observed in tumors treated with PKI-166. researchgate.net Furthermore, the induction of apoptosis by PKI-166 is confirmed by the detection of cleaved caspase-3 and cleaved PARP, key executioner proteins in the apoptotic cascade. oup.com The presence of these cleaved proteins serves as a molecular signature of apoptosis induction.

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. In preclinical models, the TUNEL assay has been instrumental in quantifying the apoptotic effects of PKI-166.

In studies involving human prostate cancer cells (PC-3MM2) grown in the bone of nude mice, treatment with PKI-166 significantly increased the number of apoptotic tumor cells. nih.gov Immunohistochemical analysis showed a marked increase in TUNEL-positive cells in tumors from mice treated with PKI-166 compared to control groups. nih.gov The combination of PKI-166 with other chemotherapeutic agents, such as Taxol, has been shown to produce an even more significant induction of apoptosis as measured by the TUNEL assay. nih.gov

Table 1: Apoptotic Effect of PKI-166 on PC-3MM2 Prostate Cancer Cells in Bone

Treatment GroupMean Number of TUNEL+ Cells (± SD)
Control8 ± 2
PKI-16629 ± 14
Taxol32 ± 15
PKI-166 + Taxol71 ± 20
Data sourced from preclinical studies on PC-3MM2 tumors growing in bone. nih.gov

This assay confirms that a key mechanism of PKI-166's antitumor activity is the induction of apoptosis. nih.gov The assay is also used to evaluate apoptosis in tumor-associated endothelial cells, providing insight into the compound's anti-angiogenic effects. nih.govaacrjournals.org

Caspase Activation Detection

The apoptotic process initiated by PKI-166 involves the activation of a cascade of enzymes known as caspases. Research on epidermoid carcinoma cells demonstrates that treatment with PKI-166 leads to an imbalance in the Bax/Bcl-2 ratio, which in turn triggers this caspase cascade. researchgate.net The activation of caspases ultimately results in the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and the execution of apoptosis. researchgate.net The inhibition of proliferation by PKI-166 is closely associated with the regulation of this caspase cascade, alongside the inhibition of EGFR and other signaling pathways like Akt/PI3K and MAPK/ERK. researchgate.net

Angiogenesis-Related Biomarkers

PKI-166 has demonstrated significant anti-angiogenic properties in preclinical models. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Biomarkers related to this process are therefore crucial for evaluating the efficacy of PKI-166.

Microvessel Density Quantification

Microvessel density (MVD) is a common measure of the extent of angiogenesis within a tumor. It is typically quantified by staining tumor sections for endothelial cell markers, such as CD31. Preclinical studies have consistently shown that PKI-166 treatment leads to a significant decrease in MVD in various tumor models. aacrjournals.orgaacrjournals.orgnih.govvumc.nl

For instance, in a model of androgen-independent prostate cancer bone metastases, oral administration of PKI-166 resulted in apoptosis of tumor-associated endothelial cells, which corresponded to a significant reduction in MVD. aacrjournals.org When combined with Taxol, PKI-166 produced the most significant decrease in mean vessel density in tumors located adjacent to bone. aacrjournals.org

Table 2: Effect of PKI-166 on Microvessel Density in Prostate Cancer Tumors

Treatment Group (Tumors near bone)Mean Vessel Density (CD31+ cells ± SD)
ControlNot specified, baseline for comparison
PKI-16635 ± 14
Taxol38 ± 16
PKI-166 + Taxol20 ± 14
Data reflects the number of endothelial cells in PC-3MM2 tumors growing adjacent to bone. aacrjournals.org

This reduction in blood supply to the tumor is a key component of the therapeutic effect of PKI-166. aacrjournals.orgvumc.nl

Levels of Angiogenic Factors (e.g., VEGF, IL-8)

The anti-angiogenic effect of PKI-166 is also mediated by its ability to reduce the production of key pro-angiogenic molecules by tumor cells. nih.gov The signaling pathway of the Epidermal Growth Factor Receptor (EGFR) is known to stimulate the synthesis and secretion of several factors that promote angiogenesis, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8). nih.gov

Preclinical studies have shown that treatment with PKI-166 significantly reduces the expression and secretion of both VEGF and IL-8 in tumor models, such as human pancreatic carcinoma. nih.govresearchgate.netaacrjournals.orgnih.govvumc.nl This reduction in angiogenic cytokines was observed both within the tumor tissue and in the bloodstream of treated animals. aacrjournals.orgnih.gov The decreased levels of these factors correlate directly with the observed decrease in microvessel density and the induction of apoptosis in endothelial cells. researchgate.netaacrjournals.orgnih.gov

Table 3: Effect of PKI-166 on Plasma Levels of Angiogenic Factors

Treatment GroupPlasma VEGF (pg/mL)Plasma IL-8 (pg/mL)
Control120 ± 2235 ± 10
PTK 787 + PKI-16630 ± 1012 ± 5
PTK 787 + PKI-166 + Gemcitabine (B846)10 ± 58 ± 3
Data from a preclinical model of human pancreatic cancer. aacrjournals.org

Molecular Biomarkers for Predicting Sensitivity and Resistance

Identifying molecular biomarkers that predict a tumor's sensitivity or resistance to PKI-166 is crucial for patient stratification and developing effective therapeutic strategies. As a first-generation, reversible EGFR inhibitor, the efficacy of PKI-166 is closely tied to the genetic makeup of the tumor, particularly within the EGFR signaling pathway. nih.gov

One of the most significant biomarkers for resistance is the loss of the tumor suppressor gene PTEN. nih.gov PTEN acts downstream of EGFR and negatively regulates the PI3K-Akt-mTOR pathway. nih.gov Preclinical studies in glioblastoma cell lines have demonstrated that the loss of PTEN confers resistance to EGFR inhibitors, including PKI-166. nih.govresearchgate.net This resistance occurs because PTEN loss leads to the sustained activation of the PI3K/Akt survival pathway, bypassing the inhibitory effect of PKI-166 on EGFR. nih.govfrontiersin.org

Conversely, the activation state of certain signaling pathways may predict sensitivity. It has been suggested that the activation status of the Ras/MAPK pathway could serve as a biomarker to identify tumors that are more dependent on this pathway and therefore more likely to respond to treatment with ErbB1/ErbB2 inhibitors like PKI-166. mdpi.com

Furthermore, the interplay with other receptor tyrosine kinases is a critical factor. For example, high levels of activated EGFR can abrogate the efficacy of other targeted therapies like trastuzumab in HER2-amplified cells; this resistance can be reversed by PKI-166, highlighting a complex network of signaling that can influence drug response. thymic.org In PTEN-deficient prostate cancer, inhibition of the PI3K pathway can lead to a feedback activation of the HER2/HER3 receptors, and co-treatment with PKI-166 can abolish the resulting downstream signaling, suggesting its potential use in combination therapies to overcome resistance. nih.gov

Future Directions in Pki 166 Research

Elucidation of Remaining Unknown Mechanisms

Moreover, the precise mechanisms by which PKI-166 modulates cellular processes beyond direct EGFR inhibition, such as its influence on DNA repair pathways, require further exploration. koreascience.kr Studies have suggested that by inhibiting EGFR signaling, PKI-166 may impair DNA repair activity, potentially sensitizing cancer cells to other treatments. koreascience.kr Delving into the specifics of this interaction could uncover new avenues for combination therapies. Additionally, the role of PKI-166 in modulating the tumor microenvironment, including its anti-angiogenic properties through the reduction of pro-angiogenic molecules, presents another area for deeper mechanistic study. aacrjournals.orgkarger.com

Development of Novel Combination Therapies based on Preclinical Insights

Preclinical studies have consistently demonstrated that the therapeutic potential of PKI-166 is significantly enhanced when used in combination with other agents. karger.comnih.govnih.gov Building on these findings, future research should systematically explore novel combination strategies. The synergistic effects observed with conventional chemotherapy, such as gemcitabine (B846) and paclitaxel (B517696), provide a strong foundation for further investigation. karger.comnih.govnih.gov For instance, in a preclinical model of oral cancer, the combination of PKI-166 and paclitaxel led to a significant increase in survival by promoting apoptosis of cancer cells. nih.gov Similarly, in pancreatic cancer models, combining PKI-166 with gemcitabine resulted in suppressed tumor cell proliferation and reduced microvessel density. karger.com

A particularly promising avenue is the combination of PKI-166 with inhibitors of other signaling pathways. Given that resistance to EGFR inhibitors can arise from the activation of alternative pathways, targeting these escape routes simultaneously could lead to more durable responses. mdpi.com For example, combining PKI-166 with an inhibitor of the PI3K/Akt/mTOR pathway, which can be activated downstream of or parallel to EGFR, could be a potent strategy. mdpi.com Furthermore, exploring combinations with immunotherapy to leverage the potential immunomodulatory effects of EGFR inhibition could open up new treatment paradigms.

Combination AgentCancer ModelObserved EffectReference
PaclitaxelOral CancerIncreased apoptosis, prolonged survival. nih.gov nih.gov
GemcitabinePancreatic CancerReduced tumor volume, induced apoptosis, suppressed proliferation. karger.comnih.gov karger.comnih.gov
Vatalanib (B1682193) + GemcitabinePancreatic CancerSignificant reduction in tumor growth. karger.com karger.com

Identification of Predictive Biomarkers for Optimized Therapeutic Strategies

A critical aspect of advancing PKI-166 into clinical utility is the identification of predictive biomarkers to select patients most likely to respond to treatment. While EGFR expression and mutation status are established biomarkers for other EGFR inhibitors, their predictive value for PKI-166 needs to be specifically validated. nih.govtandfonline.comnih.gov Future research should focus on identifying a comprehensive biomarker signature for PKI-166 sensitivity and resistance.

This includes investigating the role of EGFR gene amplification and specific mutations, such as EGFRvIII, which has been shown to sensitize glioblastoma cells to other EGFR inhibitors. nih.gov Beyond EGFR itself, alterations in downstream signaling molecules and parallel pathways should be examined. For example, the status of the PTEN tumor suppressor gene has been shown to influence sensitivity to EGFR inhibitors, with PTEN loss potentially conferring resistance that could be overcome by dual inhibition strategies. nih.gov

Furthermore, a broader genomic and proteomic profiling of tumors could uncover novel biomarkers. This could involve analyzing the expression levels of various receptor tyrosine kinases, components of the PI3K and MAPK signaling pathways, and proteins involved in DNA repair. koreascience.krmdpi.com The development of robust and validated biomarkers will be essential for designing targeted clinical trials and ultimately for the personalized application of PKI-166 in the clinic.

Q & A

Q. What is the mechanism of action of PKI-166 (hydrochloride), and how does its selectivity for EGFR tyrosine kinase influence experimental design?

PKI-166 is a selective EGFR/HER2 tyrosine kinase inhibitor (IC₅₀ = 0.7 nM) that irreversibly binds to the kinase domain, blocking autophosphorylation and downstream signaling (e.g., MAPK, PI3K/AKT pathways) . To validate selectivity, researchers should:

  • Use in vitro kinase assays with recombinant EGFR/HER2 vs. unrelated kinases (e.g., Src, Abl) to confirm target specificity.
  • Pair with genetic knockdown (siRNA/CRISPR) of EGFR in cell lines to distinguish on-target effects .

Q. What in vitro and in vivo models are most appropriate for studying PKI-166’s antitumor efficacy?

  • In vitro: Use EGFR-overexpressing cancer cell lines (e.g., pancreatic adenocarcinoma AsPC-1, NSCLC HCC827) to assess proliferation (MTT assay), apoptosis (Annexin V/PI staining), and migration (scratch/wound healing assays) .
  • In vivo: Orthotopic xenograft models (e.g., pancreatic tumors in nude mice) mimic tumor-microenvironment interactions. Dose PKI-166 orally (10–50 mg/kg/day) and monitor tumor volume via caliper or bioluminescence imaging .

Q. How should researchers standardize assays for PKI-166’s efficacy and off-target effects?

  • Include positive controls (e.g., erlotinib for EGFR inhibition) and negative controls (vehicle-treated cohorts).
  • Measure plasma drug levels via HPLC or LC-MS to correlate pharmacokinetics with tumor response .
  • Assess off-target toxicity through histopathology of major organs (liver, kidneys) and serum biomarkers (ALT, creatinine) .

Advanced Research Questions

Q. How can PKI-166 be integrated into combination therapies to overcome resistance in EGFR-driven cancers?

Resistance mechanisms (e.g., T790M mutations, MET amplification) limit EGFR inhibitor efficacy . Methodological considerations:

  • Sequencing : Preclinical studies suggest PKI-166 synergizes with gemcitabine in pancreatic cancer by suppressing stromal EGFR signaling. Administer PKI-166 after gemcitabine to exploit cell-cycle synchronization .
  • Dual targeting : Combine with MET inhibitors (e.g., crizotinib) in NSCLC models with amplified MET to bypass resistance .

Q. What experimental strategies address contradictory data on PKI-166’s organ-specific efficacy (e.g., cardiovascular protection vs. lack of renal benefit)?

In hypertensive rats, PKI-166 reduced cardiac hypertrophy but showed no renoprotective effects . To resolve this:

  • Compare tissue-specific EGFR expression (western blot/IHC) and drug penetration (mass spectrometry of organ homogenates).
  • Use conditional EGFR knockout models to isolate EGFR’s role in cardiac vs. renal pathophysiology .

Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) variability impact translational research with PKI-166?

Phase I trials highlighted interpatient variability in PK due to CYP3A4 metabolism and food effects . Researchers should:

  • Simulate human PK in mice using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.
  • Monitor free drug concentrations (vs. protein-bound) in plasma to better predict tumor exposure .

Q. What statistical approaches are critical for analyzing PKI-166’s dose-response relationships in heterogeneous tumor models?

  • Use nonlinear regression (e.g., log-inhibitor vs. response in GraphPad Prism) to calculate IC₅₀ values.
  • Apply mixed-effects models to account for tumor heterogeneity in xenograft studies .

Q. How can researchers optimize preclinical models to bridge PKI-166’s antitumor efficacy to clinical translatability?

  • Patient-derived xenografts (PDX) : Use tumors with confirmed EGFR amplification or mutations (e.g., L858R) to mirror clinical subpopulations .
  • Biomarker-driven trials : Preclinically validate EGFR phosphorylation (p-EGFR ELISA) or downstream effectors (p-ERK) as surrogate endpoints .

Data Synthesis and Reporting

  • Systematic Reviews : Follow Cochrane Handbook guidelines to meta-analyze preclinical PKI-166 studies, emphasizing risk of bias (e.g., randomization, blinding) .
  • Reproducibility : Adhere to NIH preclinical reporting standards, including sample-size justification, exclusion criteria, and raw data deposition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.